molecular formula C6H2Cl4O2 B164984 Tetrachlorohydroquinone CAS No. 87-87-6

Tetrachlorohydroquinone

Cat. No. B164984
CAS RN: 87-87-6
M. Wt: 247.9 g/mol
InChI Key: STOSPPMGXZPHKP-UHFFFAOYSA-N
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Description

Tetrachlorohydroquinone (TCHQ) is a chlorinated hydroquinone compound . It is a major metabolite of pentachlorophenol . The chemical formula of TCHQ is C6H2Cl4O2 .


Molecular Structure Analysis

The Tetrachlorohydroquinone molecule contains a total of 14 bonds. There are 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls . The molecular weight of TCHQ is 247.891 g/mol .

Scientific Research Applications

Genotoxicity and Mutagenesis Studies

Tetrachlorohydroquinone (TCHQ) has been extensively studied for its genotoxic effects. It induces significant dose-related increases in micronuclei in V79 Chinese hamster cells, a measure of genotoxicity, without requiring external metabolic activation (Jansson & Jansson, 1991). Furthermore, TCHQ's metabolite in pentachlorophenol has been shown to bind covalently to DNA, causing single-strand breaks in human HeLa S3 tumor cells (Lin et al., 2001).

Reductive Dehalogenation

TCHQ undergoes reductive dehalogenation, a key process in its degradation. TCHQ dehalogenase catalyzes the conversion of TCHQ to less chlorinated hydroquinones, crucial in the biodegradation of pentachlorophenol (Warner & Copley, 2007). This enzymatic activity is critical in environmental bioremediation processes.

Role in Biodegradation

Studies have demonstrated TCHQ's role in the biodegradation pathways of xenobiotic compounds like pentachlorophenol. TCHQ reductive dehalogenase, for instance, plays a role in the degradation pathway of pentachlorophenol in various bacteria (Habash et al., 2002).

Protection against TCHQ-Induced Toxicity

Research has also focused on protecting against TCHQ-induced cytotoxicity. Agents like desferrioxamine have been found to protect against TCHQ-induced cyto- and genotoxicity in human fibroblasts, primarily by scavenging reactive radicals (Witte et al., 2000).

Impact on Cellular Functions

TCHQ's impact on cellular functions such as RNA, protein, and ribosome synthesis has been observed in Saccharomyces cells, where it induces substantial decreases in ribosomal synthesis and alters ribosome content (Ehrlich et al., 1987).

Safety And Hazards

TCHQ is harmful if swallowed and causes serious eye damage . It may also be harmful by inhalation or skin absorption and may cause skin or respiratory system irritation .

Future Directions

While the specific future directions for TCHQ research are not detailed in the available resources, water electrolysis is a promising technology for sustainable energy conversion and storage of intermittent and fluctuating renewable energy sources . This could potentially involve research into TCHQ and similar compounds.

properties

IUPAC Name

2,3,5,6-tetrachlorobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOSPPMGXZPHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058958
Record name 2,3,5,6-Tetrachlorohydroquinone
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Molecular Weight

247.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tetrachlorohydroquinone

CAS RN

87-87-6
Record name Tetrachloro-p-hydroquinone
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Record name 2,3,5,6-Tetrachlorohydroquinone
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Record name 1,4-Benzenediol, 2,3,5,6-tetrachloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,740
Citations
HM Chen, YH Lee, YJ Wang - Chemical research in toxicology, 2015 - ACS Publications
Free radical-triggered tissue damage is believed to play an essential role in a variety of human diseases. Pentachlorophenol (PCP) is applied as a pesticide worldwide in both …
Number of citations: 35 pubs.acs.org
PM Kiefer, SD Copley - Biochemistry, 2002 - ACS Publications
Tetrachlorohydroquinone dehalogenase catalyzes the reductive dehalogenation of tetrachlorohydroquinone and trichlorohydroquinone during the degradation of pentachlorophenol by …
Number of citations: 40 pubs.acs.org
LM Pisarenko - Russian chemical bulletin, 1999 - Springer
The oxidation of tetrachlorohydroquinone in an aqueous solution at pH 7.40 is an autocatalytic reaction (signoid kinetic curves). The interaction of the tetrachloro-1,4-semiquinone …
Number of citations: 5 link.springer.com
PH Lin, J Nakamura, S Yamaguchi, PB Upton… - …, 2001 - academic.oup.com
DNA damage induced by quinoid metabolites of pentachlorophenol (PCP), ie tetrachloro-1,4-benzoquinone (Cl 4 BQ) and tetrachlorohydroquinone (Cl 4 HQ), was investigated in calf …
Number of citations: 64 academic.oup.com
H Ohde, K Maeda, Y Yoshida, S Kihara - Journal of Electroanalytical …, 2000 - Elsevier
The redox process between molecular oxygen, O 2 , in an aqueous solution, W, and tetrachlorohydroquinone, CQH 2 , in 1,2-dichloroethane, DCE, at the W∣DCE interface was …
Number of citations: 51 www.sciencedirect.com
JH Apajalahti, MS Salkinoja-Salonen - Journal of bacteriology, 1987 - Am Soc Microbiol
In this paper we describe the sequence of reactions leading from tetrachloro-para-hydroquinone to 1,2,4-trihydroxybenzene by inducible enzymes of Rhodococcus chlorophenolicus. …
Number of citations: 169 journals.asm.org
BZ Zhu, R Har-El, N Kitrossky, M Chevion - Free Radical Biology and …, 1998 - Elsevier
Desferrioxamine (DFO) is a common drug used in the treatment of iron overload. In addition to its iron-chelation, other properties have been identified. Alas, DFO has demonstrable …
Number of citations: 68 www.sciencedirect.com
YP Lin, BZ Zhu, MC Yang, B Frei… - … in cooperation with …, 2004 - Wiley Online Library
TCHQ is a major carcinogenic metabolite of the widely used wood preservative PCP. Recently, we found that TCHQ was a promoter in a mouse skin carcinogenesis model. However, …
Number of citations: 20 onlinelibrary.wiley.com
YJ Wang, MC Yang, MH Pan - Food and chemical toxicology, 2008 - Elsevier
α-Lipoic acid (LA) has been intensely investigated as a therapeutic agent for several diseases, including hepatic disorder and diabetic polyneuropathy. However, the effects of LA or its …
Number of citations: 27 www.sciencedirect.com
G Renner, C Hopfer, JM Gokel - Toxicological & Environmental …, 1986 - Taylor & Francis
… tetrachlorohydroquinone shows a … , tetrachlorohydroquinone as well as after oral administration of pentachlorophenol. In view of the identified dimethylether of tetrachlorohydroquinone, …
Number of citations: 26 www.tandfonline.com

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